Lipophilicity Differentiation: AlogP and Calculated logP Comparison
The target compound exhibits an experimentally measured ALogP of 3.7, as reported by a commercial supplier . In comparison, the unsubstituted 2-phenylindole has a calculated ACD/LogP of approximately 3.3 , and 5-methoxyindole is estimated to be around 2.8 . This increased lipophilicity, attributed to the synergistic effect of both substituents, is critical for membrane permeability and target engagement in cellular assays.
| Evidence Dimension | Lipophilicity (ALogP / calculated logP) |
|---|---|
| Target Compound Data | ALogP = 3.7 |
| Comparator Or Baseline | 2-Phenylindole: ACD/LogP ≈ 3.3; 5-Methoxyindole: ACD/LogP ≈ 2.8 |
| Quantified Difference | +0.4 vs. 2-phenylindole; +0.9 vs. 5-methoxyindole |
| Conditions | ALogP from Aladdin Scientific; ACD/LogP from LookChem database |
Why This Matters
Lipophilicity directly influences compound solubility, membrane permeability, and overall bioavailability in drug discovery programs, providing a quantifiable basis for selecting 5-methoxy-2-phenyl-1H-indole over less lipophilic analogs in early-stage screening campaigns.
